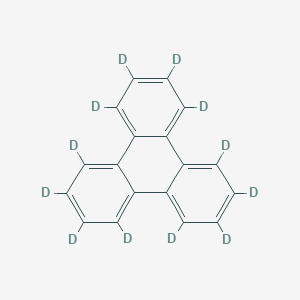

Triphenylene-d12

Overview

Description

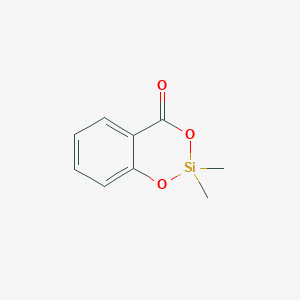

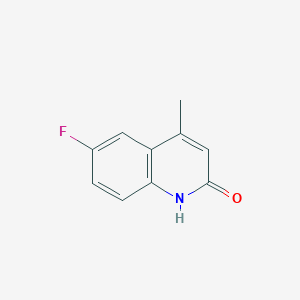

Triphenylene-d12 is a synthetic organic compound consisting of three phenylene rings connected in a linear fashion. It is a white crystalline solid with a melting point of around 100°C and a density of 1.5 g/cm3. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of the mechanism of action of certain compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

Infrared and Raman Spectroscopy

Triphenylene-d12 has been studied for its spectroscopic properties. Infrared and Raman spectra of triphenylene and this compound were measured, providing valuable data for normal-coordinate calculations. This research is significant for understanding the molecular vibrations and energy states of triphenylene derivatives (Schettino, 1970).

Astrophysical Significance

This compound plays a role in astrophysics. Laboratory electronic spectra of ionized this compound trapped in solid argon at low temperatures have been recorded. This research contributes to the understanding of electronic absorption spectra of polycyclic aromatic hydrocarbons (PAHs) in interstellar conditions, potentially helping in the identification of PAHs in space (Kofman et al., 2017).

Electron Paramagnetic Resonance

Electron paramagnetic resonance absorption studies of this compound have been conducted. This research, focusing on the phosphorescent properties of this compound in different temperatures, provides insights into the behavior of these molecules under various conditions (Gerkin & Szerenyi, 1971).

Vibronic Coupling Analysis

A theoretical analysis of the vibronic coupling in the lowest triplet states of this compound has been performed. This analysis contributes to understanding the energy transfer processes within the molecule, which is crucial for applications in materials science (Zgierski, 1980).

Application in Organic Electronics

Studies have focused on modifying the electronic properties of triphenylene by substitution, impacting the design of organic electronics like OLEDs. This research opens pathways for using triphenylene derivatives in advanced technological applications (Thiessen et al., 2012).

Liquid Crystal Research

This compound is significant in the study of liquid crystalline materials. Research has been conducted on triphenylene-based side chain liquid crystalline block copolymers, showing potential applications in advanced material design (Wu et al., 2013).

Electric Field NMR Spectroscopy

The molecule's properties have been explored using electric field NMR spectroscopy, providing valuable insights into its behavior under external electric fields (Ruessink & Maclean, 1987).

Safety and Hazards

Triphenylene-d12 is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .

Mechanism of Action

Target of Action

Triphenylene-d12 is a deuterium-labeled version of triphenylene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their interaction with targets . This can lead to changes in the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

It’s worth noting that the parent compound, triphenylene, has been at the center of attention in unraveling the underlying molecular mass growth processes leading to complex polycyclic aromatic hydrocarbons (pahs) .

Pharmacokinetics

The deuterium substitution in drug molecules is known to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds like this compound can provide valuable insights into the behavior of the parent compound in biological systems .

Action Environment

It’s important to note that the storage conditions can impact the stability of such compounds .

properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?

A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about this compound. EFNMR studies on this compound successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of this compound with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of this compound, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []

Q2: How does deuteration in this compound influence its photophysical properties compared to triphenylene?

A2: Deuteration in this compound plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in this compound, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.

Q3: Can you elaborate on the significance of studying triplet state kinetics in this compound?

A3: Investigating the kinetics of energy transfer from the triplet state of this compound to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of this compound's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.

Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about this compound?

A4: EPR studies on this compound, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of this compound within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.